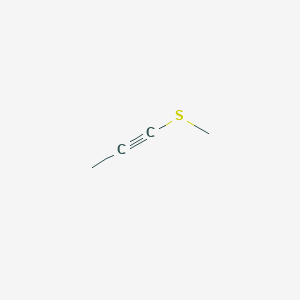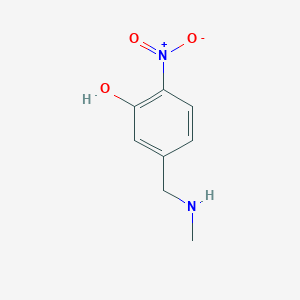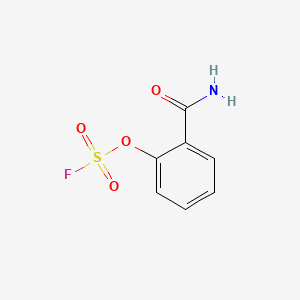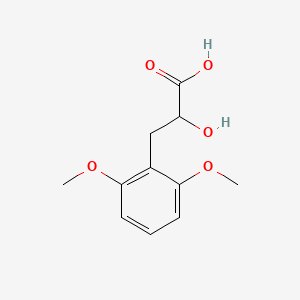
1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane is an organic compound with the molecular formula C10H21BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane backbone with additional methyl and propoxymethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane typically involves the bromination of a suitable precursor. One common method is the reaction of 3,3-dimethyl-2-butanone with bromine in the presence of a base to form the brominated intermediate. This intermediate is then reacted with propyl alcohol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of 3,3-dimethyl-2-(propoxymethyl)butanol.
Elimination: Formation of alkenes such as 3,3-dimethyl-2-(propoxymethyl)-1-butene.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,3-dimethylbutane: Similar structure but lacks the propoxymethyl group.
1-Bromo-3,3-dimethyl-2-butanone: Similar structure but contains a carbonyl group instead of the propoxymethyl group.
Uniqueness
1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane is unique due to the presence of both the bromine atom and the propoxymethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H21BrO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
1-bromo-3,3-dimethyl-2-(propoxymethyl)butane |
InChI |
InChI=1S/C10H21BrO/c1-5-6-12-8-9(7-11)10(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
DDWXCABIPSCRED-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(CBr)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)




![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)






